3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride

Description

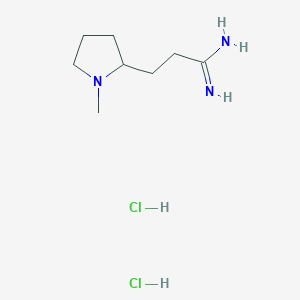

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and a propanimidamide chain at the 2-position, forming a dihydrochloride salt. Its molecular formula is C₉H₂₀Cl₂N₄ (molecular weight: 279.19 g/mol). The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Properties

Molecular Formula |

C8H19Cl2N3 |

|---|---|

Molecular Weight |

228.16 g/mol |

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)propanimidamide;dihydrochloride |

InChI |

InChI=1S/C8H17N3.2ClH/c1-11-6-2-3-7(11)4-5-8(9)10;;/h7H,2-6H2,1H3,(H3,9,10);2*1H |

InChI Key |

LJEZHNPDPGNIMA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CCC(=N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Ring Closure to Form Pyrrolidine Intermediate

A crucial step in the synthesis is the ring closure reaction to form the pyrrolidine ring, which serves as the core scaffold of the target molecule. According to a patented method for a related compound (1-methyl-3-pyrrolidinol), a similar ring closure involves reacting a dicarboxylic acid derivative (such as malic acid) with methylamine under reflux conditions in an organic solvent like toluene. This reaction proceeds via intramolecular cyclization and dehydration to yield a cyclic intermediate:

| Step | Reagents/Conditions | Description |

|---|---|---|

| s1-1 | Malic acid + 40% methylamine aqueous solution in toluene | Stir at 15 °C for 0.5 h, then reflux with water removal for 18 h |

| s1-2 | Cooling, solvent removal, recrystallization with propanol and n-heptane | Isolation of crystalline pyrrolidine intermediate |

This intermediate is a solid compound amenable to purification by crystallization, improving overall yield and purity.

Reduction to Pyrrolidine Alcohol

Following ring closure, the intermediate undergoes reduction to yield 1-methyl-3-pyrrolidinol, a key precursor in the synthesis of the target amidine compound. The reduction employs mild reducing agents such as sodium borohydride or boron trifluoride-ethyl ether complexes, which are safer alternatives to traditional reagents like lithium aluminum hydride. The reaction is typically performed in tetrahydrofuran under inert atmosphere with temperature control:

| Step | Reagents/Conditions | Description |

|---|---|---|

| s2-1 | Sodium borohydride + tetrahydrofuran, cooled to -10 to 10 °C, dimethyl sulfate added dropwise | Controlled reduction with heat preservation |

| s2-2 | Addition of compound III, trimethyl borate in tetrahydrofuran, temperature maintained at 0-50 °C | Completion of reduction |

| s2-3 | Quenching with hydrochloric acid under ice bath | Reaction termination and workup |

| s2-4 | Solvent removal, extraction with ethyl acetate, distillation under reduced pressure | Isolation of 1-methyl-3-pyrrolidinol as colorless liquid |

This method enhances safety, scalability, and yield compared to older protocols.

Amidination to Form Propanimidamide Moiety

The next step involves converting the pyrrolidine alcohol or related intermediates into the amidine functionality characteristic of 3-(1-Methylpyrrolidin-2-yl)propanimidamide. While specific detailed protocols for this step are less commonly disclosed, general synthetic strategies include:

- Reaction of the pyrrolidine intermediate with amidine precursors such as amidine hydrochlorides or nitriles under acidic or basic catalysis

- Use of reagents like phosphorus oxychloride or thionyl chloride to activate the intermediate for amidination

- Subsequent salt formation with hydrochloric acid to yield the dihydrochloride salt for improved stability and solubility

Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity.

Data Tables Summarizing Preparation Parameters

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Ring closure (Step s1) | Malic acid, methylamine, toluene, reflux | Formation of pyrrolidine intermediate, solid, crystallizable |

| Reduction (Step s2) | Sodium borohydride, dimethyl sulfate, THF, inert atmosphere | Safe, mild reduction to 1-methyl-3-pyrrolidinol, liquid product |

| Amidination and salt formation | Amidine precursors, acidic/basic catalysts, HCl | Formation of propanimidamide dihydrochloride salt, final product |

Analytical and Purification Considerations

- The intermediate pyrrolidine compounds are often purified by crystallization to improve purity before further transformation.

- Reduction reactions are monitored by sampling and analytical detection (e.g., chromatography) to ensure completeness.

- Final product purity is enhanced by extraction, solvent removal under reduced pressure, and salt formation.

- Temperature control and inert atmosphere are essential to prevent side reactions and degradation.

Summary of Research Findings and Practical Implications

- The use of mild reducing agents such as sodium borohydride and boron trifluoride-ether complexes improves safety and scalability.

- Crystallizable intermediates facilitate purification and improve overall synthetic efficiency.

- The multi-step synthesis requires careful optimization of reaction conditions to balance yield, purity, and process safety.

- Formation of the dihydrochloride salt enhances the physical properties of the final compound, making it suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are tailored to achieve the desired products. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related pyrrolidine derivatives and dihydrochloride salts. Key differences in molecular features, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Variations The target compound features a propanimidamide group, which is absent in (3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride . Famotidine dihydrochloride shares the propanimidamide moiety but incorporates a thiazole ring and sulfanyl group, critical for its H₂ antagonist activity. The absence of these groups in the target compound may limit its utility in acid suppression but could enable novel applications.

Salt Form and Solubility

- Both the target compound and famotidine dihydrochloride are dihydrochloride salts, favoring high water solubility. In contrast, (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole lacks a salt form, likely reducing its bioavailability.

Stereochemical Considerations

- The (3R)-configured pyrrolidine in (3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride highlights the role of chirality in pharmacological activity. The target compound’s pyrrolidine substituents (1-methyl vs. 1-isopropyl in ) may influence steric interactions in drug-receptor binding.

Synthetic and Purification Challenges

- Impurities such as (R,E)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole arise during synthesis of pyrrolidine derivatives. Similar by-products could form during the target compound’s synthesis, necessitating rigorous chromatographic purification.

Research Findings and Implications

- Structural Analogues : The propanimidamide group in the target compound mirrors famotidine’s pharmacophore but lacks sulfur-based substituents, suggesting divergent mechanisms of action .

- Salt Stability : Dihydrochloride salts generally exhibit superior stability in formulation compared to free bases, as seen in both the target compound and famotidine .

- Chiral Purity : The (3R)-configured compound in underscores the importance of stereochemical control in optimizing activity—a consideration for the target compound if chiral centers are present.

Biological Activity

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

- Molecular Formula : CHN

- SMILES : CN1CCCC1CCC(=N)N

- InChI : InChI=1S/C8H17N3/c1-11-6-2-3-7(11)4-5-8(9)10/h7H,2-6H,1H,(H,9,10)

The compound features a pyrrolidine ring, which is known for its ability to participate in various biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It can bind to various receptors, potentially altering signaling cascades associated with physiological responses.

Biological Activity

Several studies have explored the effects of this compound on different biological systems:

- Antagonistic Effects on Oxytocin Receptors :

- Cellular Impact :

- In Vivo Studies :

Table 1: Summary of Biological Activities

Table 2: Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 155.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

Case Studies

A notable case study involved the synthesis and evaluation of this compound as a potential therapeutic agent for conditions requiring modulation of the oxytocin receptor. The results indicated significant efficacy in reducing uterine contractions in a controlled environment, paving the way for further clinical trials aimed at its application in obstetric care .

Q & A

Q. What are the established synthetic routes for 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride, and how can reaction conditions be optimized for high purity?

The synthesis typically involves functionalizing a pyrrolidine precursor with a propanimidamide moiety, followed by dihydrochloride salt formation. Key steps include:

- Nucleophilic substitution : Reacting 1-methylpyrrolidine derivatives with acrylonitrile or propionitrile intermediates under inert atmosphere (N₂/Ar) to introduce the propanimidamide chain .

- Hydrochloride salt formation : Treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .

- Optimization : Use polar aprotic solvents (e.g., DMF), controlled temperatures (0–25°C), and catalysts like triethylamine to minimize side reactions. Monitor progress via TLC or HPLC .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms the methylpyrrolidine ring (δ 1.2–2.8 ppm for methyl groups) and propanimidamide chain (δ 3.0–3.5 ppm for NH₂ groups) .

- X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry, particularly for the chiral pyrrolidine center.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) and detect hydrolytic degradation products .

Q. How does the compound’s solubility profile influence its formulation for in vitro assays?

- Aqueous solubility : Limited in water (~5–10 mg/mL at pH 7.4) due to the dihydrochloride salt. Use phosphate-buffered saline (PBS) or DMSO stock solutions (≤10% v/v) for cell-based assays .

- pH-dependent stability : Degrades in alkaline conditions (pH > 8.0). Prepare fresh solutions in acidic buffers (pH 4.0–6.0) for long-term stability .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to structural similarity to pyrrolidine-based inhibitors .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells at 1–100 μM concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can chiral resolution methods be applied to isolate enantiomerically pure forms of this compound?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases (85:15 v/v) to separate enantiomers .

- Enzymatic resolution : Lipase-catalyzed acylation of the propanimidamide group selectively modifies one enantiomer, enabling separation .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

- Binding assay standardization : Use radioligand displacement (³H-labeled ligands) with uniform membrane preparations (e.g., CHO cells expressing cloned receptors) .

- Allosteric vs. orthosteric effects : Perform Schild regression analysis to distinguish binding modes .

Q. How can computational modeling predict its metabolic pathways and potential drug-drug interactions?

- Molecular docking : Simulate interactions with CYP3A4 and CYP2D6 isoforms (AutoDock Vina) to identify metabolic hotspots .

- ADMET prediction : Use QikProp or SwissADME to estimate bioavailability, plasma protein binding, and hERG channel inhibition risks .

Q. What experimental designs validate structure-activity relationships (SAR) for its derivatives?

- Analog synthesis : Modify the pyrrolidine ring (e.g., substituents at C2/C3) and propanimidamide chain length.

- Pharmacophore mapping : Align derivatives using MOE software to correlate structural features with AChE inhibition .

Q. How can stability studies under accelerated conditions inform storage protocols?

Q. What techniques elucidate its mechanism of action in neuroprotective or receptor-modulating contexts?

- Patch-clamp electrophysiology : Assess NMDA receptor modulation in hippocampal neurons .

- Calcium imaging : Monitor intracellular Ca²⁺ flux in SH-SY5Y cells pre-treated with the compound .

Methodological Notes

- Stereochemical analysis : Always confirm enantiopurity via polarimetry or chiral HPLC before biological testing .

- Data reproducibility : Include positive controls (e.g., donepezil for AChE assays) and validate assays across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.